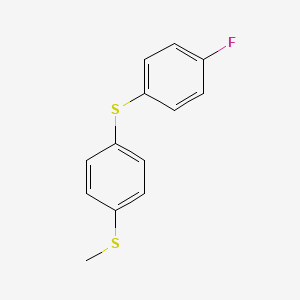
4-Methylthiophenyl 4-fluorophenyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylthiophenyl 4-fluorophenyl sulfide is an organic compound with the molecular formula C13H11FS2 It is characterized by the presence of a methylthiophenyl group and a fluorophenyl group connected by a sulfide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthiophenyl 4-fluorophenyl sulfide typically involves the reaction of 4-methylthiophenol with 4-fluorobenzenethiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Methylthiophenyl 4-fluorophenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or disulfides, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Nitrated or halogenated derivatives of the original compound.
科学研究应用
4-Methylthiophenyl 4-fluorophenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Methylthiophenyl 4-fluorophenyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 4-Methylthiophenyl 4-chlorophenyl sulfide
- 4-Methylthiophenyl 4-bromophenyl sulfide
- 4-Methylthiophenyl 4-iodophenyl sulfide
Uniqueness
4-Methylthiophenyl 4-fluorophenyl sulfide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.
生物活性
4-Methylthiophenyl 4-fluorophenyl sulfide is a compound of interest due to its potential biological activities, which may have implications in pharmaceuticals and chemical biology. This article reviews the biological properties, synthesis, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H11F1S2
- Molecular Weight : 252.36 g/mol
The presence of the methylthio group and the fluorine atom contributes to its unique reactivity and biological profile.
Biological Activity
Research indicates that compounds containing sulfur and fluorine atoms often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some derivatives of sulfur-containing compounds have been reported to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.
- Enzyme Inhibition : Sulfur-containing compounds can act as inhibitors for certain enzymes, impacting metabolic pathways relevant in disease conditions.
Synthesis Methods
The synthesis of this compound has been explored through various methods. The following table summarizes some key synthetic routes:
| Method | Yield (%) | Conditions |
|---|---|---|
| Electrophilic substitution | 75-85 | Room temperature |
| Nucleophilic substitution | 60-70 | Reflux in organic solvent |
| Microwave-assisted synthesis | 80-90 | Short reaction times |
These methods highlight the versatility in synthesizing this compound while achieving good yields.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that a series of thiophenol derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that substitutions on the thiophenol ring could enhance efficacy .
- Anticancer Activity : Research focusing on sulfur-containing compounds has shown that certain derivatives can induce apoptosis in various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to oxidative stress induction leading to cell death .
- Enzyme Inhibition Studies : Another investigation into enzyme inhibitors revealed that similar compounds could inhibit cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs .
属性
分子式 |
C13H11FS2 |
|---|---|
分子量 |
250.4 g/mol |
IUPAC 名称 |
1-fluoro-4-(4-methylsulfanylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H11FS2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 |
InChI 键 |
ZBDHKRNPUPKJIM-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)SC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















